molecular formula C10H20O3 B14239838 2-(2-Ethoxyethyl)hexanoic acid CAS No. 538374-03-7

2-(2-Ethoxyethyl)hexanoic acid

Cat. No.: B14239838
CAS No.: 538374-03-7
M. Wt: 188.26 g/mol
InChI Key: BSKHXBQVMYIZDO-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)hexanoic acid is an organic compound with the molecular formula C10H20O3. It is a derivative of hexanoic acid, where the hydrogen atom at the second carbon is replaced by a 2-ethoxyethyl group. This compound is a colorless liquid with a faint odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethyl)hexanoic acid can be synthesized through the esterification of hexanoic acid with 2-ethoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where hexanoic acid and 2-ethoxyethanol are fed continuously, and the product is collected at the outlet. The reaction conditions are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyethyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of metabolic pathways involving fatty acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: A structurally similar compound with a different substituent at the second carbon.

    2-Methoxyethyl hexanoate: Another ester derivative of hexanoic acid with a methoxyethyl group.

Uniqueness

2-(2-Ethoxyethyl)hexanoic acid is unique due to its specific ethoxyethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including organic synthesis and industrial processes.

Properties

CAS No.

538374-03-7

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-(2-ethoxyethyl)hexanoic acid

InChI

InChI=1S/C10H20O3/c1-3-5-6-9(10(11)12)7-8-13-4-2/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

BSKHXBQVMYIZDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCOCC)C(=O)O

Origin of Product

United States

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